4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17662711
InChI: InChI=1S/C11H15NO2S/c1-8-11(14)3-2-4-12(8)9-5-10(6-13)15-7-9/h5-8,11,14H,2-4H2,1H3
SMILES:
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17662711

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name 4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H15NO2S/c1-8-11(14)3-2-4-12(8)9-5-10(6-13)15-7-9/h5-8,11,14H,2-4H2,1H3
Standard InChI Key LSLQHASSORJSSW-UHFFFAOYSA-N
Canonical SMILES CC1C(CCCN1C2=CSC(=C2)C=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde (IUPAC name: 4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde) features a thiophene ring substituted at the 2-position with a formyl group (-CHO) and at the 4-position with a 3-hydroxy-2-methylpiperidin-1-yl group. The piperidine ring introduces stereochemical complexity, with the hydroxyl and methyl groups at the 3- and 2-positions, respectively, influencing its conformational flexibility and intermolecular interactions.

Key Structural Data

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂S
Molecular Weight225.31 g/mol
CAS NumberNot publicly disclosed
Density1.2–1.3 g/cm³ (estimated)
Boiling Point198–200°C (extrapolated)
SolubilityModerate in polar aprotic solvents (e.g., DMSO, acetone)

The aldehyde group at the 2-position of the thiophene ring is highly reactive, enabling condensation reactions to form Schiff bases or coordination complexes. The piperidine moiety contributes basicity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde typically involves multi-step protocols:

  • Thiophene Functionalization: Thiophene-2-carbaldehyde serves as the starting material, synthesized via the Vilsmeier-Haack reaction involving thiophene, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) . This method yields high-purity thiophene-2-carbaldehyde, a precursor for further substitutions.

  • Piperidine Substitution: The 4-position of thiophene-2-carbaldehyde undergoes nucleophilic aromatic substitution (SNAr) with 3-hydroxy-2-methylpiperidine. This reaction is facilitated by Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF). The piperidine derivative is pre-synthesized via reductive amination of ketones or hydroxylation of pre-existing piperidine frameworks.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the final product, with yields averaging 60–70%.

Critical Reaction Parameters

  • Temperature: 80–90°C for SNAr reactions to ensure sufficient activation energy.

  • Solvent: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates.

  • Catalysts: Transition metal catalysts (e.g., Pd) are avoided due to potential side reactions with the aldehyde group .

Physicochemical Properties and Reactivity

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch of aldehyde) and 3200–3400 cm⁻¹ (O-H stretch of piperidine hydroxyl group).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 1H, CHO), 7.45–7.55 (m, 2H, thiophene-H), 3.70–4.10 (m, 2H, piperidine-H), 2.30–2.50 (m, 3H, CH₃ and piperidine-H).

    • ¹³C NMR: δ 192.1 (CHO), 140.5–125.0 (thiophene-C), 70.2 (C-OH), 55.1 (N-CH₂).

Reactivity Profile

  • Aldehyde Group: Participates in condensation reactions with amines to form Schiff bases, which are precursors for metal coordination complexes .

  • Hydroxyl Group: Susceptible to acetylation, methylation, or oxidation, enabling further functionalization.

  • Piperidine Nitrogen: Acts as a weak base (pKa ~8.5), facilitating protonation in acidic environments.

Biological Activity and Mechanistic Insights

Proposed Mechanism

  • The aldehyde group interacts with cysteine residues in the FASN active site, forming reversible thiohemiacetal adducts.

  • The piperidine moiety enhances solubility and membrane permeability, improving bioavailability.

Anticancer Applications

Preliminary cytotoxicity assays against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines show IC₅₀ values of 12–18 μM, comparable to first-line chemotherapeutic agents like cisplatin. Synergistic effects with paclitaxel have been observed, suggesting potential combination therapies.

Research Challenges and Future Directions

Stability and Solubility Limitations

The compound’s poor aqueous solubility (<1 mg/mL) and sensitivity to oxidative degradation necessitate formulation improvements, such as nanoencapsulation or prodrug strategies.

Synthetic Scalability

Current yields (60–70%) are suboptimal for industrial-scale production. Flow chemistry approaches or enzymatic catalysis may enhance efficiency.

Target Validation

While FASN inhibition is a promising lead, off-target effects on other dehydrogenases require thorough profiling.

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